molecular formula C33H58N4O8 B1140419 (3S,6S,9S,12R,15R,18S)-4-Methyl-3,12-bis(2-methylpropyl)-6,9,15,18-tetra(propan-2-yl)-1,10-dioxa-4,7,13,16-tetrazacyclooctadecane-2,5,8,11,14,17-hexone CAS No. 2900-38-1

(3S,6S,9S,12R,15R,18S)-4-Methyl-3,12-bis(2-methylpropyl)-6,9,15,18-tetra(propan-2-yl)-1,10-dioxa-4,7,13,16-tetrazacyclooctadecane-2,5,8,11,14,17-hexone

Cat. No. B1140419
CAS RN: 2900-38-1
M. Wt: 638.4
InChI Key:
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Description

Macrocyclic compounds, such as crown ethers and related structures, have been extensively studied for their unique chemical and physical properties. These compounds, characterized by large ring sizes capable of hosting metal ions, exhibit a wide range of applications in supramolecular chemistry, catalysis, and material science.

Synthesis Analysis

The synthesis of complex macrocyclic compounds often involves multistep organic reactions, strategic use of protecting groups, and careful manipulation of reaction conditions to promote ring closure without side reactions. For example, the synthesis of bicyclic cryptands and related macrocyclic structures involves intricate organic synthesis techniques to construct the large and often rigid frameworks necessary for their function​​.

Molecular Structure Analysis

X-ray crystallography and NMR spectroscopy are critical tools for elucidating the molecular structures of macrocyclic compounds. These techniques provide detailed insights into the conformation, stereochemistry, and complexation behavior of these molecules, as evidenced by studies on various macrocycles and cryptands​​​​.

Chemical Reactions and Properties

Macrocyclic compounds exhibit a diverse range of chemical reactivities and properties, depending on their structural features. For instance, the protonation reactions and metal complex formation abilities of these compounds are of significant interest, as they lay the foundation for their use in selective ion recognition and catalysis​​.

Physical Properties Analysis

The physical properties of macrocyclic compounds, including solubility, melting points, and thermal stability, are influenced by their molecular structures. These properties are essential for determining the practical applications of these compounds, from their use in chemical separations to their incorporation into functional materials​​​​.

Chemical Properties Analysis

The chemical properties of macrocyclic compounds, such as their acidity, basicity, and complexation behavior with various ions, are critical for their functionality. Studies on the complexation properties and stability constants with metal ions highlight the versatility of these compounds in forming highly stable complexes with specific metal ions, which is valuable in applications like catalysis and environmental remediation​​.

Scientific Research Applications

Asymmetric Synthesis

  • This compound has been utilized in asymmetric synthesis processes. For example, it has been involved in the synthesis of C15 polyketide spiroketals, demonstrating high stereo- and enantioselectivity. This is significant for producing specific isomers of complex organic compounds (Meilert, Pettit, & Vogel, 2004).

Luminescence and NMR Spectroscopy

  • The compound has been characterized using Eu3+ laser-induced luminescence and 1H and 13C NMR spectroscopy, particularly in the study of macrocyclic diaza crown ether complexes containing carboxylate ligating groups (Holz, Klakamp, Chang, & Horrocks, 1990).

Protonation and Copper(II)-Assisted Hydrolysis

  • It has been used in the study of protonation reactions and complex formation with copper(II). The research provides insights into the chemistry of cryptands and their interactions with metal ions (Colin et al., 1996).

Synthesis of Cross-Linked Polyoxetane Resins

  • The compound plays a role in the synthesis of oxetane derivatives, which are precursors for preparing cross-linked polyoxetane resins. These resins have applications in various industrial processes (Motoi et al., 1988).

Diazo Derivatives of Sugars

  • It has been involved in the synthesis of diazo derivatives of sugars. This is particularly relevant in the field of carbohydrate chemistry and the synthesis of complex organic molecules (Horton & Philips, 1972).

Preparation of Aryl Isothiocyanate Derivatives

  • The compound has been used in the preparation of aryl isothiocyanate derivatives of certain chelators. These chelators have applications in bioconjugate chemistry, which is crucial for drug development and diagnostic research (Kline, Betebenner, & Johnson, 1991).

Enantiospecific Synthesis

  • The compound contributes to the enantiospecific synthesis of segments in complex organic molecules, showcasing its importance in the precise construction of biologically active compounds (Kinoshita et al., 1988).

Asymmetric Synthesis of Carboxylic Acids

  • It is used in the asymmetric synthesis of carboxylic acids, highlighting its role in producing chiral compounds that are significant in pharmaceutical chemistry (Aspinall et al., 1999).

properties

IUPAC Name

(3S,6S,9S,12R,15R,18S)-4-methyl-3,12-bis(2-methylpropyl)-6,9,15,18-tetra(propan-2-yl)-1,10-dioxa-4,7,13,16-tetrazacyclooctadecane-2,5,8,11,14,17-hexone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H58N4O8/c1-16(2)14-22-32(42)44-26(20(9)10)30(40)36-25(19(7)8)31(41)37(13)23(15-17(3)4)33(43)45-27(21(11)12)29(39)35-24(18(5)6)28(38)34-22/h16-27H,14-15H2,1-13H3,(H,34,38)(H,35,39)(H,36,40)/t22-,23+,24-,25+,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDFMWZBFYMHHDB-ZPJGBUAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)OC(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)NC(C(=O)N1)C(C)C)C(C)C)CC(C)C)C)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]1C(=O)O[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)O[C@H](C(=O)N[C@@H](C(=O)N1)C(C)C)C(C)C)CC(C)C)C)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H58N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sporidesmolide I

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,6S,9S,12R,15R,18S)-4-Methyl-3,12-bis(2-methylpropyl)-6,9,15,18-tetra(propan-2-yl)-1,10-dioxa-4,7,13,16-tetrazacyclooctadecane-2,5,8,11,14,17-hexone
Reactant of Route 2
(3S,6S,9S,12R,15R,18S)-4-Methyl-3,12-bis(2-methylpropyl)-6,9,15,18-tetra(propan-2-yl)-1,10-dioxa-4,7,13,16-tetrazacyclooctadecane-2,5,8,11,14,17-hexone
Reactant of Route 3
(3S,6S,9S,12R,15R,18S)-4-Methyl-3,12-bis(2-methylpropyl)-6,9,15,18-tetra(propan-2-yl)-1,10-dioxa-4,7,13,16-tetrazacyclooctadecane-2,5,8,11,14,17-hexone
Reactant of Route 4
(3S,6S,9S,12R,15R,18S)-4-Methyl-3,12-bis(2-methylpropyl)-6,9,15,18-tetra(propan-2-yl)-1,10-dioxa-4,7,13,16-tetrazacyclooctadecane-2,5,8,11,14,17-hexone
Reactant of Route 5
(3S,6S,9S,12R,15R,18S)-4-Methyl-3,12-bis(2-methylpropyl)-6,9,15,18-tetra(propan-2-yl)-1,10-dioxa-4,7,13,16-tetrazacyclooctadecane-2,5,8,11,14,17-hexone
Reactant of Route 6
(3S,6S,9S,12R,15R,18S)-4-Methyl-3,12-bis(2-methylpropyl)-6,9,15,18-tetra(propan-2-yl)-1,10-dioxa-4,7,13,16-tetrazacyclooctadecane-2,5,8,11,14,17-hexone

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